Cas no 1354927-34-6 (4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine)

4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)-
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- MDL: MFCD21335773
- インチ: 1S/C16H10BrCl2N3/c17-11-3-1-2-9(6-11)14-8-15(22-16(20)21-14)10-4-5-12(18)13(19)7-10/h1-8H,(H2,20,21,22)
- InChIKey: WIIXRKJQQMMXAO-UHFFFAOYSA-N
- SMILES: C1(N)=NC(C2=CC=C(Cl)C(Cl)=C2)=CC(C2=CC=CC(Br)=C2)=N1
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB422530-1 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB422530-25g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 25g |
€1361.60 | 2025-02-17 | ||
abcr | AB422530-5g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 5g |
€722.60 | 2025-02-17 | ||
abcr | AB422530-10 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 10g |
€935.60 | 2023-04-24 | ||
abcr | AB422530-5 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 5g |
€722.60 | 2023-04-24 | ||
abcr | AB422530-1g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 1g |
€467.00 | 2025-02-17 | ||
abcr | AB422530-10g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine; . |
1354927-34-6 | 10g |
€935.60 | 2025-02-17 | ||
abcr | AB422530-25 g |
4-(3-Bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
1354927-34-6 | 25g |
€1361.60 | 2023-04-24 |
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amineに関する追加情報
4-(3-Bromophenyl)-6-(3,4-Dichlorophenyl)Pyrimidin-2-Amine: A Comprehensive Overview
The compound with CAS No. 1354927-34-6, commonly referred to as 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, is a highly specialized organic molecule belonging to the pyrimidine class of heterocyclic compounds. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in pharmaceutical research and materials science. The molecule's structure, which includes a pyrimidine ring substituted with a bromophenyl group at position 4 and a dichlorophenyl group at position 6, along with an amino group at position 2, makes it a versatile building block for advanced chemical synthesis.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The bromophenyl and dichlorophenyl substituents in this compound are known to influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These substituents also play a crucial role in enhancing the molecule's bioavailability and stability, making it a promising candidate for further preclinical studies. Researchers have explored the potential of this compound as a scaffold for designing inhibitors targeting key enzymes involved in cancer progression.
In addition to its pharmaceutical applications, 4-(3-bromophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has shown potential in the field of materials science. Its rigid structure and conjugated system make it an ideal candidate for use in organic electronics. Recent advancements in the synthesis of pyrimidine-based materials have demonstrated their ability to function as semiconductors in organic field-effect transistors (OFETs). The presence of electron-withdrawing groups like bromine and chlorine further enhances the electronic properties of this compound, making it suitable for applications in flexible electronics and optoelectronic devices.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine ring. Various methodologies have been reported in the literature for constructing pyrimidine derivatives, including condensation reactions and cyclization techniques. The introduction of substituents at specific positions on the pyrimidine ring requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these synthetic routes by employing advanced catalytic systems and green chemistry principles, thereby reducing environmental impact while maintaining product quality.
One of the most intriguing aspects of CAS No. 1354927-34-6 is its ability to act as a precursor for more complex molecules. By modifying the substituents on the pyrimidine ring or introducing additional functional groups, chemists can tailor the properties of this compound for specific applications. For instance, replacing the bromine atom with other halogens or introducing alkoxy groups can significantly alter its reactivity and biological activity. Such modifications have opened up new avenues for exploring its potential as an intermediate in drug synthesis or as a component in advanced materials.
From an analytical standpoint, characterizing this compound requires sophisticated techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow researchers to confirm the molecular structure and purity of the synthesized product. Additionally, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in the molecule, providing insights into its stereochemistry and packing behavior.
Looking ahead, ongoing research into pyrimidine derivatives is expected to uncover new functionalities and applications for CAS No. 1354927-34-6. Collaborative efforts between chemists, biologists, and material scientists are likely to drive innovation in this field, leading to breakthroughs that benefit various industries. As our understanding of this compound deepens, it is poised to become an essential tool in both academic research and industrial development.
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